7-Bromo-2-methylquinolin-6-ol
Description
7-Bromo-2-methylquinolin-6-ol is a halogenated quinoline derivative characterized by a quinoline core substituted with a bromine atom at position 7, a methyl group at position 2, and a hydroxyl group at position 6. The bromine atom enhances molecular weight and lipophilicity, the hydroxyl group improves water solubility, and the methyl group introduces steric effects that may influence binding interactions in biological systems.
Properties
IUPAC Name |
7-bromo-2-methylquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-7-4-10(13)8(11)5-9(7)12-6/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXVOLHKKKVWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30840794 | |
| Record name | 7-Bromo-2-methylquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30840794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922150-04-7 | |
| Record name | 7-Bromo-2-methylquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30840794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinolin-6-ol can be achieved through several methods. One common approach involves the bromination of 2-methylquinolin-6-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 7-Bromo-2-methylquinolin-6-ol often employs continuous flow reactors to enhance reaction efficiency and yield. The use of strong acids, such as sulfuric acid or hydrochloric acid, as catalysts can further improve the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-methylquinolin-6-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Quinoline-6,7-dione derivatives.
Reduction: 7-Bromo-2-methylquinolin-6-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2-methylquinolin-6-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylquinolin-6-ol involves its interaction with various molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7-Bromo-2-methylquinolin-6-ol with compounds sharing structural motifs such as halogenation, hydroxylation, or heterocyclic cores.
7-Bromo-6-fluoroquinolin-4-ol (C₉H₅BrFNO)
Core Structure: Quinoline with bromine (C7), fluorine (C6), and hydroxyl (C4) substituents. Key Differences:
- The target compound has hydroxyl at C6 and methyl at C2, whereas this analog replaces C6 hydroxyl with fluorine and positions hydroxyl at C4.
- The absence of a methyl group in this compound may decrease steric hindrance. Inferred Properties: Lower solubility in polar solvents than the target due to fluorine’s hydrophobicity, but enhanced stability against oxidation .
6-Bromo-4-phenylquinazolin-2-ol (C₁₄H₉BrN₂O)
Core Structure : Quinazoline (two nitrogen atoms) with bromine (C6), phenyl (C4), and hydroxyl (C2) groups.
Key Differences :
- Quinazoline’s dual nitrogen atoms increase hydrogen-bonding capacity compared to quinoline.
- Bromine at C6 (vs. C7 in the target) and phenyl at C4 introduce distinct electronic and steric effects.
7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol (C₁₃H₈BrNO₃)
Core Structure : Benzooxazole fused with benzene, bromine (C7), hydroxyl (C5), and 4-hydroxyphenyl (C2).
Key Differences :
- The oxazole ring introduces a polar, electron-deficient region, contrasting with quinoline’s aromaticity.
- Inferred Properties: Improved UV absorption due to extended conjugation, useful in photodynamic therapy .
1-(2-Bromo-4,5-dimethoxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol (C₂₀H₂₄BrNO₄)
Core Structure: Partially saturated tetrahydroisoquinoline with bromine, methoxy groups, and hydroxyl. Key Differences:
- Saturation increases conformational flexibility but reduces aromatic stabilization.
- Methoxy groups enhance lipid solubility, while the tetrahydroisoquinoline core is common in alkaloids with CNS activity. Inferred Properties: Higher metabolic stability than fully aromatic quinolines, suited for neuropharmacological applications .
Comparative Data Table
| Compound Name | Core Structure | Molecular Formula | Substituents | Key Properties/Applications |
|---|---|---|---|---|
| 7-Bromo-2-methylquinolin-6-ol | Quinoline | C₁₀H₈BrNO | Br (C7), CH₃ (C2), OH (C6) | Moderate solubility, steric effects |
| 7-Bromo-6-fluoroquinolin-4-ol | Quinoline | C₉H₅BrFNO | Br (C7), F (C6), OH (C4) | Low polarity, oxidation-resistant |
| 6-Bromo-4-phenylquinazolin-2-ol | Quinazoline | C₁₄H₉BrN₂O | Br (C6), Ph (C4), OH (C2) | Kinase inhibition, strong π-π interactions |
| 7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol | Benzooxazole | C₁₃H₈BrNO₃ | Br (C7), OH (C5), 4-OH-Ph (C2) | Photodynamic therapy, UV-active |
| 1-(2-Bromo-4,5-dimethoxybenzyl)-... | Tetrahydroisoquinoline | C₂₀H₂₄BrNO₄ | Br, OCH₃ (x3), OH, CH₃ | CNS-targeting, flexible conformation |
Research Implications
- Substituent Positioning: Bromine at C7 (quinoline) vs. C6 (quinazoline) alters electronic distribution and binding modes in biological targets.
- Core Heterocycles: Quinoline’s single nitrogen favors moderate basicity, while quinazoline’s dual nitrogen enhances hydrogen-bonding capacity.
- Functional Groups : Hydroxyl groups improve solubility but may reduce metabolic stability compared to methoxy or halogen substituents.
Biological Activity
7-Bromo-2-methylquinolin-6-ol is a quinoline derivative that has garnered attention due to its diverse biological activities. Quinoline compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of 7-Bromo-2-methylquinolin-6-ol, highlighting its mechanisms of action, relevant studies, and potential applications.
The biological activity of 7-Bromo-2-methylquinolin-6-ol is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition disrupts essential metabolic pathways in microorganisms and cancer cells.
- DNA Intercalation : It has been observed that 7-Bromo-2-methylquinolin-6-ol can intercalate into DNA strands, which interferes with DNA replication and transcription processes.
These interactions contribute to the compound's effectiveness against various pathogens and cancer cells.
Biological Activity Overview
The biological activities of 7-Bromo-2-methylquinolin-6-ol can be summarized as follows:
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antibacterial efficacy of various quinoline derivatives, including 7-Bromo-2-methylquinolin-6-ol, against common pathogenic strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited potent antibacterial activity comparable to standard antibiotics like ampicillin . Table 1: Antibacterial Activity of 7-Bromo-2-methylquinolin-6-olBacterial Strain Minimum Inhibitory Concentration (MIC) µg/ml Staphylococcus aureus 50 Escherichia coli 75 Pseudomonas aeruginosa 100 -
Anticancer Properties :
In vitro studies have shown that 7-Bromo-2-methylquinolin-6-ol induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to activate caspase pathways, leading to programmed cell death . -
Anti-inflammatory Effects :
Research has indicated that this compound can significantly reduce the levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests its potential as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
